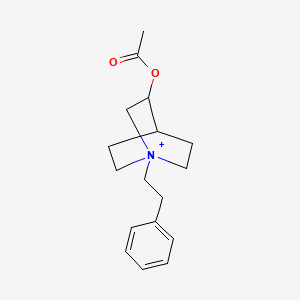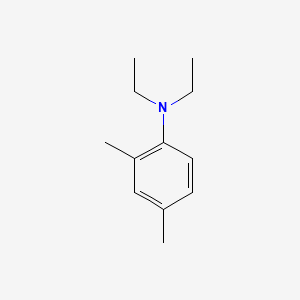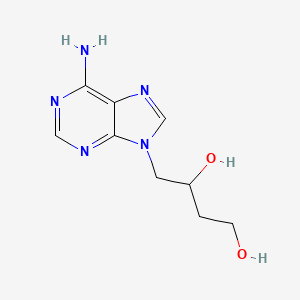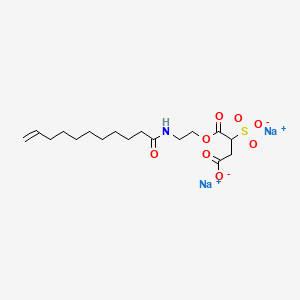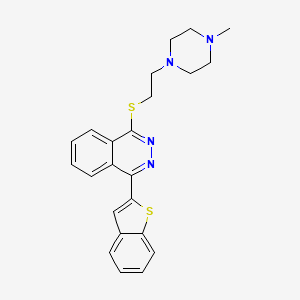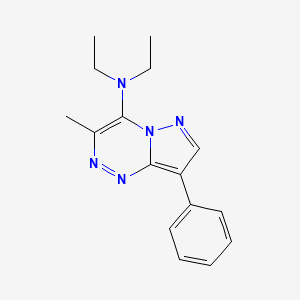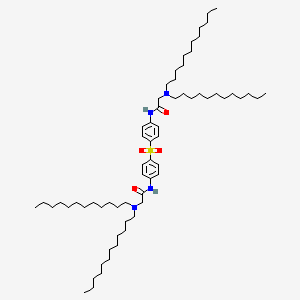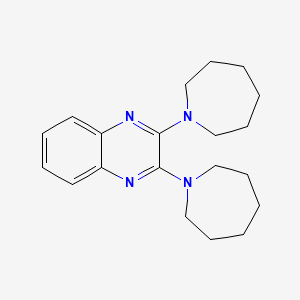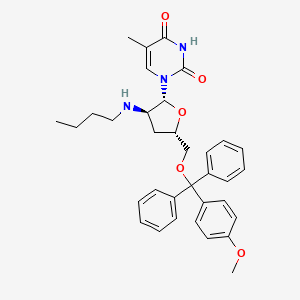
Uridine, 2'-(butylamino)-2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The compound is characterized by the presence of a butylamino group at the 2’ position and a 4-methoxytrityl group at the 5’ position, which distinguishes it from its natural counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by reacting thymidine with 4-methoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the butylamino group: This step involves the selective activation of the 2’-hydroxyl group, followed by nucleophilic substitution with n-butylamine.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The butylamino and methoxytrityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could result in a variety of functionalized nucleoside analogs.
Scientific Research Applications
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used in studies of DNA replication and repair mechanisms.
Industry: The compound can be used in the production of nucleic acid-based materials and diagnostics.
Mechanism of Action
The mechanism by which 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine exerts its effects involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog used in cancer therapy.
3’-Azido-3’-deoxythymidine: An antiviral nucleoside analog used in the treatment of HIV/AIDS.
2’-Deoxy-5-iodouridine: Used in research related to DNA structure and function.
Uniqueness
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to the presence of both the butylamino and methoxytrityl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications.
Properties
CAS No. |
134935-03-8 |
|---|---|
Molecular Formula |
C34H39N3O5 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-(butylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H39N3O5/c1-4-5-20-35-30-21-29(42-32(30)37-22-24(2)31(38)36-33(37)39)23-41-34(25-12-8-6-9-13-25,26-14-10-7-11-15-26)27-16-18-28(40-3)19-17-27/h6-19,22,29-30,32,35H,4-5,20-21,23H2,1-3H3,(H,36,38,39)/t29-,30+,32+/m0/s1 |
InChI Key |
USUJYIFLCBEUSX-XAGDYJCDSA-N |
Isomeric SMILES |
CCCCN[C@@H]1C[C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCCCNC1CC(OC1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


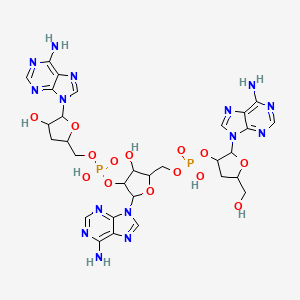
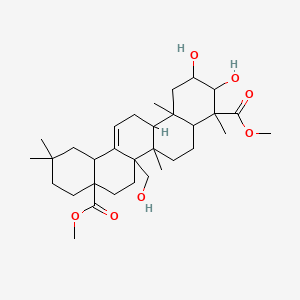

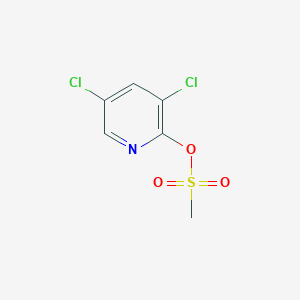

![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
